Cas no 83554-67-0 (N-methyl-3-phenyl-2-propen-1-amine)

N-Methyl-3-phenyl-2-propen-1-amine is a synthetic organic compound featuring a phenyl-substituted propenylamine backbone with an N-methyl group. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and organic synthesis. The compound's conjugated double bond system and amine functionality enable participation in Michael additions, reductive aminations, and other key transformations. Its stability under standard conditions facilitates handling and storage. The presence of both aromatic and aliphatic moieties offers versatility in designing more complex molecular architectures. The N-methyl group enhances lipophilicity, which can be advantageous in medicinal chemistry applications. This compound serves as a valuable building block for researchers developing bioactive molecules or specialty chemicals.
N-methyl-3-phenyl-2-propen-1-amine structure
83554-67-0 structure
Product Name:N-methyl-3-phenyl-2-propen-1-amine
CAS No:83554-67-0
MF:C10H13N
MW:147.216922521591
CID:669726
PubChem ID:6387604
Update Time:2025-06-07

N-methyl-3-phenyl-2-propen-1-amine Chemical and Physical Properties

Names and Identifiers

    • (E)-N-Methyl-3-phenylprop-2-en-1-amine
    • 2-Propen-1-amine, N-methyl-3-phenyl-, (2E)-
    • N-Methyl-3-phenyl-2-propen-1-amine
    • 2-Propen-1-amine,N-methyl-3-phenyl
    • 3-Methylamino-1-phenylprop-1-ene
    • N-cinnamyl methylamine
    • N-methyl-3-phenyl-2-propen-1-amine(SALTDATA: FREE)
    • N-methylcinnamylamine
    • trans-N-cinnamyl-methylamine
    • trans-N-methyl-3-phenyl-2-propen-1-amine
    • (2E)-N-Methyl-3-phenyl-2-propen-1-amine (ACI)
    • 2-Propen-1-amine, N-methyl-3-phenyl-, (E)- (ZCI)
    • (E)-N-Methylcinnamylamine
    • A11412
    • 60960-88-5
    • BS-35940
    • RHPMSSCVPPONDM-VMPITWQZSA-N
    • METHYL[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE
    • SCHEMBL2189821
    • 2-Propen-1-amine, N-methyl-3-phenyl-
    • EN300-1718568
    • N-Methyl-3-phenyl-2-propen-1-amine, AldrichCPR
    • MFCD07404968
    • STK510867
    • N-Methyl-3-phenyl-2-propen-1-amne
    • SCHEMBL1930698
    • METHYL(3-PHENYLPROP-2-EN-1-YL)AMINE
    • EN300-1246894
    • (E)-N-Methyl-3-phenyl-2-propen-1-amine
    • CS-0301365
    • (2E)-N-Methyl-3-phenyl-2-propen-1-amine
    • J-523654
    • AKOS001478128
    • 83554-67-0
    • (2E)-N-methyl-3-phenylprop-2-en-1-amine
    • N-methyl-3-phenyl-2-propen-1-amine
    • MDL: MFCD07404968
    • Inchi: 1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+
    • InChI Key: RHPMSSCVPPONDM-VMPITWQZSA-N
    • SMILES: C(/C1C=CC=CC=1)=C\CNC

Computed Properties

  • Exact Mass: 147.10500
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.31010

N-methyl-3-phenyl-2-propen-1-amine Security Information

N-methyl-3-phenyl-2-propen-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M103186-10mg
N-methyl-3-phenyl-2-propen-1-amine
83554-67-0
10mg
45.00 2021-08-04
TRC
M103186-50mg
N-methyl-3-phenyl-2-propen-1-amine
83554-67-0
50mg
90.00 2021-08-04
TRC
M103186-100mg
N-methyl-3-phenyl-2-propen-1-amine
83554-67-0
100mg
130.00 2021-08-04
eNovation Chemicals LLC
D583184-1g
CHEMBRDG-BB
83554-67-0 95%
1g
$335 2024-05-24
Alichem
A019108553-1g
(E)-N-Methyl-3-phenylprop-2-en-1-amine
83554-67-0 95%
1g
$374.50 2023-08-31
Enamine
EN300-1246894-0.05g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.05g
$468.0 2023-09-20
Enamine
EN300-1246894-0.1g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.1g
$490.0 2023-09-20
Enamine
EN300-1246894-0.25g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.25g
$513.0 2023-09-20
Enamine
EN300-1246894-0.5g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
0.5g
$535.0 2023-09-20
Enamine
EN300-1246894-1.0g
methyl(3-phenylprop-2-en-1-yl)amine
83554-67-0
1.0g
$728.0 2023-07-10

N-methyl-3-phenyl-2-propen-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Asymmetric and geometry-selective α-alkenylation of α-amino acids
Abas, Hossay; et al, Angewandte Chemie, 2019, 58(8), 2418-2422

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation
McNichol, Caitlyn P. ; et al, ACS Catalysis, 2023, 13(10), 6568-6573

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Ethanol ;  15 min, rt; rt → 0 °C
1.2 Solvents: Water ;  0 °C; 0 °C → rt; 20 h, rt
Reference
Diastereoselective [2,3]-Sigmatropic Rearrangement of N-Allyl Ammonium Ylides
Murre, Aleksandra; et al, Synthesis, 2019, 51(22), 4183-4197

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  pH 13, rt
Reference
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; et al, Organic Letters, 2016, 18(19), 4872-4875

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Ethanol ,  Dichloromethane ;  14 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 4 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.4 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  pH 13, rt
Reference
Aryne-Mediated [2,3]-Sigmatropic Rearrangement of Tertiary Allylic Amines
Zhang, Juan; et al, Organic Letters, 2016, 18(19), 4872-4875

Production Method 6

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  18 h, reflux
2.1 Catalysts: Sodium iodide Solvents: Ethanol ;  overnight, rt → 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
A Photoenzyme for Challenging Lactam Radical Cyclizations
Nicholls, Bryce T.; et al, Synlett, 2022, 33(12), 1204-1208

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Ethanol ;  0 °C; overnight, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes
Manick, Anne-Doriane; et al, Chemistry - A European Journal, 2018, 24(44), 11485-11492

Production Method 8

Reaction Conditions
1.1 Solvents: Ethanol ;  1 h, 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Photoenzymatic generation of unstabilized alkyl radicals: An asymmetric reductive cyclization
Clayman, Phillip D.; et al, Journal of the American Chemical Society, 2020, 142(37), 15673-15677

Production Method 9

Reaction Conditions
1.1 Catalysts: Sodium iodide Solvents: Ethanol ;  overnight, rt → 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
A Photoenzyme for Challenging Lactam Radical Cyclizations
Nicholls, Bryce T.; et al, Synlett, 2022, 33(12), 1204-1208

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ;  10 min, 0 °C; 6 - 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation
Ren, Xinkun ; et al, ACS Catalysis, 2020, 10(3), 2308-2313

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  0 °C
1.2 0 °C → 75 °C; 15 h, 75 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

Production Method 12

Reaction Conditions
1.1 Solvents: Acetone ;  0 °C; 2 h, rt
Reference
Naftifine-analogues as anti-Trypanosoma cruzi agents
Gerpe, Alejandra; et al, European Journal of Medicinal Chemistry, 2010, 45(6), 2154-2164

Production Method 13

Reaction Conditions
1.1 Reagents: Glucose ,  NADPH Catalysts: Glucose dehydrogenase Solvents: Dimethyl sulfoxide ,  Water ;  6 h, pH 7.5, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases
Aleku, Godwin A. ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(20), 6794-6806

Production Method 14

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Ethanol ;  10 min, 0 °C; 6 - 12 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation
Ren, Xinkun ; et al, ACS Catalysis, 2020, 10(3), 2308-2313

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Solvents: Ethanol ;  0 °C; overnight, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes
Manick, Anne-Doriane; et al, Chemistry - A European Journal, 2018, 24(44), 11485-11492

Production Method 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Reference
Stereochemistry of the Wittig reaction. Effect of nucleophilic groups in the phosphonium ylide
Maryanoff, Bruce E.; et al, Journal of the American Chemical Society, 1985, 107(1), 217-26

Production Method 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  0 °C
1.2 0 °C → 75 °C; 15 h, 75 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

Production Method 18

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 12 h, 23 °C
2.1 Reagents: Trifluoroacetic acid ;  0 °C
2.2 0 °C → 75 °C; 15 h, 75 °C
2.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
A General Acid-Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes
Kaiser, Daniel; et al, Angewandte Chemie, 2019, 58(41), 14639-14643

Production Method 19

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: Dichloromethane ;  15 - 20 min, rt; rt → 39 °C; 12 h, 39 °C; 39 °C → rt
1.2 Solvents: Water ;  5 min, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10, rt
1.4 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Production Method 20

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

N-methyl-3-phenyl-2-propen-1-amine Raw materials

N-methyl-3-phenyl-2-propen-1-amine Preparation Products

N-methyl-3-phenyl-2-propen-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83554-67-0)N-methyl-3-phenyl-2-propen-1-amine
Order Number:A1232954
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:53
Price ($):372/154
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:83554-67-0)N-methyl-3-phenyl-2-propen-1-amine
A1232954
Purity:99%/99%
Quantity:1g/250mg
Price ($):372/154
Email